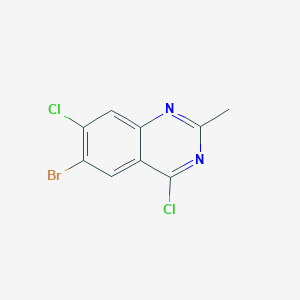

6-Bromo-4,7-dichloro-2-methylquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrCl2N2 |

|---|---|

Molecular Weight |

291.96 g/mol |

IUPAC Name |

6-bromo-4,7-dichloro-2-methylquinazoline |

InChI |

InChI=1S/C9H5BrCl2N2/c1-4-13-8-3-7(11)6(10)2-5(8)9(12)14-4/h2-3H,1H3 |

InChI Key |

CEINKUJXYHVAIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)Cl)Br)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar and Molecular Design Principles for Quinazoline Derivatives

Foundational Principles of Structure-Activity Relationship Analysis in Organic Chemistry

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal and pharmaceutical chemistry that explores the link between a molecule's chemical structure and its biological activity. solubilityofthings.comwikipedia.org The core principle of SAR is that the biological effect of a chemical compound is determined by its molecular structure. oup.comcollaborativedrug.com Consequently, any variation in the molecular structure can lead to changes in its physical, chemical, and biological properties. solubilityofthings.comwikipedia.org This relationship allows medicinal chemists to systematically modify a compound's structure to enhance its potency, improve its selectivity, or reduce adverse effects. wikipedia.org

The analysis enables the identification of specific chemical groups, known as pharmacophores, that are responsible for eliciting a desired biological effect. wikipedia.org By understanding which parts of a molecule are crucial for its activity, scientists can make targeted modifications. wikipedia.org This iterative process of synthesis and biological testing is central to drug discovery and lead optimization. solubilityofthings.comnih.gov

SAR analysis can be both qualitative and quantitative. oup.com Qualitative SAR involves identifying structural features that are associated with a particular activity. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical relationships between the chemical structure and biological activity. wikipedia.org These models use statistical methods to correlate physicochemical properties of molecules with their biological activities, enabling the prediction of the activity of novel compounds before they are synthesized. collaborativedrug.com This predictive power saves significant time and resources in the drug development process. collaborativedrug.com The fundamental premise is that a chemical's structure implicitly governs its properties and reactivities, which in turn dictate its interaction with a biological system. oup.com

Elucidating the Impact of Halogen Substitution on Quinazoline (B50416) Derivatives

Halogen substitution is a widely used strategy in medicinal chemistry to modulate the pharmacological properties of lead compounds. nih.govnih.gov In the context of quinazoline derivatives, the introduction of halogen atoms such as fluorine, chlorine, bromine, and iodine can significantly influence their biological activity. nih.govnih.govmdpi.comresearchgate.net Halogens can alter a molecule's electronic properties, lipophilicity, and conformation, thereby affecting its binding affinity to target proteins, metabolic stability, and bioavailability. nih.govnih.gov

Studies on various quinazoline-based compounds have shown that the nature and position of the halogen substituent are critical. wikipedia.orgmdpi.com For instance, research on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives revealed that halogen substitution on the benzene ring could enhance binding affinity to human serum albumin (HSA), with the effect increasing with the atomic number of the halogen. mdpi.comresearchgate.net This enhancement is attributed to increased hydrophobic interactions and van der Waals forces. researchgate.net While halogen substitution may not always induce significant changes in the three-dimensional conformation of the molecule, it can cause noticeable alterations in electronic properties like the dipole moment, which impacts interactions at a biological binding site. nih.govnih.gov

| Halogen | Impact on Quinazoline Derivatives' Properties | Reference |

| Fluorine (F) | Enhances binding affinity through hydrophobic interactions. | researchgate.net |

| Chlorine (Cl) | Alters electronic properties (dipole moment), impacting binding site interactions. Enhances binding affinity. | nih.govnih.govresearchgate.net |

| Bromine (Br) | Alters electronic properties (dipole moment), impacting binding site interactions. Enhances binding affinity through van der Waals forces. | nih.govnih.govresearchgate.net |

| Iodine (I) | Enhances binding affinity through van der Waals forces. | researchgate.net |

Specific Influence of Bromine at Position 6 on Molecular Recognition

The substitution of a bromine atom at the 6-position of the quinazoline ring has been shown to be a key modification for enhancing biological activity in certain contexts. nih.gov Studies have indicated that the presence of a halogen atom, such as bromine, at this specific position can improve the anticancer effects of quinazoline derivatives. nih.gov The introduction of electron-withdrawing groups or halogens at the 6-position is a known strategy to assist in the potency of these compounds against various targets. frontiersin.org

In the design of novel 6-bromo-quinazoline derivatives, this substitution has been a deliberate strategy to create potent cytotoxic agents. nih.gov The bromine atom at C6 can influence the molecule's interaction with its biological target through several mechanisms. It can form halogen bonds, which are non-covalent interactions between the halogen atom and an electron-rich site on the target protein. Furthermore, its lipophilic nature can enhance membrane permeability and its size can provide favorable steric interactions within a binding pocket. Structure-activity relationship studies on a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives showed that the nature of the substituent at the thiol position also significantly affected anticancer activity, but the 6-bromo substitution was a constant feature of the designed potent compounds. nih.gov

Mechanistic Significance of Chlorine at Positions 4 and 7 in Molecular Interactions

The presence of chlorine atoms at positions 4 and 7 of the quinazoline scaffold is significant for molecular interactions and biological activity. The chlorine atom at position 4 is often introduced as a reactive site for further chemical modification. For instance, 2,4-dichloroquinazolines are common intermediates used in the synthesis of more complex derivatives. nih.gov The chlorine at C4 is a good leaving group, allowing for nucleophilic substitution reactions to introduce various amine-containing side chains, which are often crucial for activity. frontiersin.orgnih.gov

The substitution pattern at positions 6 and 7 of the quinazoline core is critical for modulating potency and selectivity. nih.gov A study focused on developing inhibitors for receptor-interacting protein kinases 2 and 3 (RIPK2 and RIPK3) demonstrated that tuning the substitutions at these positions could lead to potent and specific inhibitors. nih.gov While this study explored various modifications, the principle highlights the importance of the substitution pattern in this region of the quinazoline ring. A chlorine at position 7, being an electron-withdrawing group, can significantly alter the electron distribution of the quinazoline ring system. This can affect the pKa of the nitrogen atoms and influence the strength of hydrogen bonds and other non-covalent interactions with the target protein. Incorporating a chloro group into the benzene ring of quinazoline derivatives is a strategy employed to potentially enhance stacking interactions and improve hydrophobic interactions at an enzyme's binding site. nih.gov

Investigating the Conformational and Electronic Role of the Methyl Group at Position 2 in Molecular Interactions

The substituent at the 2-position of the quinazoline ring plays a crucial role in determining the molecule's biological activity. ijpca.orgresearchgate.net The introduction of a methyl group at this position can have both conformational and electronic effects that influence molecular interactions. When a methyl group is present at the C2 position, it can influence the tautomeric equilibrium of the quinazolinone system, leading to an increase in the reactivity of the molecule. ijpca.orgresearchgate.net

From a conformational perspective, the methyl group is a relatively small, lipophilic group. Its size and shape can influence how the molecule fits into the binding pocket of a target protein. In some cases, a small alkyl group like methyl is optimal for steric complementarity. Computational studies, such as Comparative Molecular Field Analysis (CoMFA), have highlighted the significance of the substitution at position 2 of the quinazoline ring. nih.gov For some enzyme inhibitors, CoMFA analysis has shown that this position may require a group capable of exerting specific steric effects to achieve high potency. nih.gov

Electronically, the methyl group is weakly electron-donating. This can subtly alter the electron density of the quinazoline ring system, which may impact its interactions with amino acid residues in the active site of a target. For example, it can influence the strength of π-π stacking interactions or cation-π interactions. SAR studies have shown that the 2nd, 6th, and 8th positions of the quinazoline ring are particularly important for pharmacological activity, underscoring the significance of the methyl group at C2. ijpca.orgresearchgate.net

Rational Molecular Design Strategies Employing the Quinazoline Scaffold

The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets. nih.govmdpi.com Its rigid bicyclic structure provides a well-defined orientation for substituents, allowing for precise interactions with target proteins. istanbul.edu.tr Rational drug design strategies frequently employ the quinazoline core to develop novel therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. nih.govmdpi.comnih.gov

One common strategy is molecular hybridization, where the quinazoline moiety is combined with other pharmacophores to create a single molecule with potentially enhanced or synergistic activities. nih.govnih.gov This approach aims to develop chemical entities that can interact with multiple targets or have improved pharmacological profiles. nih.gov Another key strategy involves the targeted modification of specific positions on the quinazoline ring. As discussed, positions 2, 4, 6, and 7 are common sites for substitution to fine-tune the molecule's properties. nih.govnih.gov For example, the FDA has approved several quinazoline-based anticancer drugs, such as gefitinib and erlotinib, which were developed through rational design to target specific protein kinases. nih.gov These successes have further solidified the importance of the quinazoline scaffold in modern drug discovery. nih.gov

The design process is often guided by computational methods, such as molecular docking and 3D-QSAR, which can predict how a designed molecule will bind to its target and what its activity might be. nih.govnih.govresearchgate.net This computer-aided approach allows for the efficient exploration of chemical space and the prioritization of compounds for synthesis, saving both time and resources. collaborativedrug.com

| Design Strategy | Description | Application Example | References |

| Molecular Hybridization | Combining the quinazoline scaffold with other known pharmacophores into a single molecule. | Creating novel PI3Kα inhibitors by hybridizing quinazoline with 2-indolinone. | nih.govnih.gov |

| Targeted Substitution | Modifying specific positions (e.g., C2, C4, C6, C7) on the quinazoline ring to optimize interactions with a biological target. | Development of kinase inhibitors like gefitinib by modifying substituents on the quinazoline core. | nih.govnih.gov |

| Scaffold Hopping | Replacing a known core structure in a drug with the quinazoline scaffold while maintaining similar biological activity. | Not detailed in provided context, but a general rational design principle. | |

| Computer-Aided Drug Design (CADD) | Using molecular docking, 3D-QSAR, and other computational tools to guide the design and predict the activity of new quinazoline derivatives. | Designing novel phosphodiesterase 7 (PDE7) inhibitors. | nih.govnih.govresearchgate.net |

Design Principles for Precise Modulation of Molecular Interactions and Selectivity

Achieving high potency and selectivity is a primary goal in drug design. For quinazoline derivatives, this is accomplished through the strategic placement of substituents that can form specific and favorable interactions with the target protein while avoiding interactions with off-target proteins. The precise modulation of these interactions is guided by a deep understanding of the target's three-dimensional structure and the principles of SAR. nih.gov

A key principle is to exploit specific features of the target's binding site. For example, if a binding pocket contains a hydrogen bond donor, a corresponding acceptor can be incorporated into the quinazoline derivative at the appropriate position. The 4-amino group on many quinazoline kinase inhibitors, for instance, often forms a critical hydrogen bond with the hinge region of the kinase domain. The nature of the substituents at positions 6 and 7 can be tuned to occupy specific sub-pockets, thereby enhancing both potency and selectivity. nih.gov A study on RIPK2/3 inhibitors demonstrated that extensive modifications at these positions could effectively switch selectivity between the two closely related kinases. nih.gov

Another principle is the control of conformational flexibility. nih.gov While some flexibility is necessary for a molecule to adopt the optimal binding pose, excessive flexibility can be entropically unfavorable. Introducing bulky groups or creating cyclic structures can lock the molecule into a more favorable conformation for binding. The angular orientation of substituents, as influenced by steric hindrance from neighboring groups, can be crucial for activity. For example, the orientation of phenyl groups at positions C2 and C6 of a quinazolin-4-one scaffold was found to be critical for its interaction with the mGlu7 receptor. nih.gov By carefully selecting substituents, chemists can fine-tune the electronic, steric, and hydrophobic properties of the molecule to achieve precise control over its molecular interactions and, consequently, its biological selectivity. nih.gov

Application of Combinatorial Chemistry and High-Throughput Library Design Based on the Quinazoline Core

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs. nih.gov The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the generation of large and diverse chemical libraries. This characteristic makes the quinazoline core an ideal candidate for combinatorial chemistry and high-throughput screening (HTS) approaches in drug discovery. These powerful techniques have been instrumental in the exploration of the chemical space around the quinazoline scaffold, leading to the identification of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. nih.govekb.eg

Combinatorial chemistry facilitates the rapid synthesis of a large number of different but structurally related molecules. For the quinazoline core, this involves the systematic variation of substituents at key positions, such as C2, C4, C6, and C7. By employing a variety of building blocks and chemical reactions, vast libraries of quinazoline derivatives can be assembled. These libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for their biological activity against a specific target. nih.gov This combination of large-scale synthesis and rapid screening significantly accelerates the identification of "hit" compounds, which can then be further optimized to "lead" compounds with improved potency and drug-like properties.

A common strategy in the design of quinazoline-based combinatorial libraries is to focus on substitutions that are known to influence biological activity. For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, a key target in cancer therapy, the substitution at the C4 position with an anilino group is a well-established pharmacophore. mdpi.com Combinatorial libraries can be constructed by reacting a common quinazoline intermediate with a diverse panel of anilines to explore the structure-activity relationship (SAR) at this position. Similarly, substitutions at the C6 and C7 positions with various functional groups can modulate the potency, selectivity, and pharmacokinetic properties of the compounds. mdpi.com

The design of a combinatorial library based on a specific core like 6-bromo-4,7-dichloro-2-methylquinazoline would involve the strategic introduction of diversity at other positions of the quinazoline ring. The existing substitutions (bromo at C6, chloro at C4 and C7, and methyl at C2) provide a fixed structural framework. The focus of the combinatorial synthesis would then be on modifying other accessible positions or replacing the existing chloro groups with other functionalities. For example, the chlorine atom at the C4 position is often a reactive handle that can be displaced by various nucleophiles, such as amines or thiols, to introduce a wide array of substituents.

High-throughput screening of such a library would involve assays designed to measure the desired biological activity. For anticancer drug discovery, this could include enzymatic assays to measure the inhibition of specific kinases or cell-based assays to assess the antiproliferative activity against various cancer cell lines. researchgate.net The data generated from HTS can then be used to build SAR models, which help in understanding the relationship between the chemical structure of the compounds and their biological activity. This information is crucial for the rational design of the next generation of more potent and selective quinazoline-based therapeutic agents.

The following table provides examples of how different substituents on the quinazoline core, including those with a 6-bromo modification, can influence anticancer activity, a key area of investigation for this class of compounds.

| Compound ID | Quinazoline Core Substitutions | Target/Activity | Reference |

| 1 | 6-bromo, 2-(pyridin-3-yl), 4-(4-bromo-phenylethylidene-hydrazinyl) | EGFRwt inhibitor | mdpi.com |

| 2 | 6-bromo, 2-thioxo-3-substituted | Anticancer activity | nih.gov |

| 3 | 6-substituted, 4-anilino | EGFR inhibitors | mdpi.com |

| 4 | 2,4,6-trisubstituted | Antiproliferative activity | researchgate.net |

| 5 | 6-iodo, 2-unsubstituted | CDK9 inhibitor | mdpi.com |

Computational Chemistry and in Silico Approaches in Quinazoline Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinazoline (B50416) derivatives, QSAR studies are instrumental in predicting the therapeutic potential of novel analogues and identifying the key structural features that govern their activity.

The foundation of a predictive QSAR model lies in the careful selection and calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. In the study of quinazoline derivatives, a variety of descriptors are employed to capture the nuances of the molecular architecture.

Electronic Descriptors: These descriptors are fundamental to understanding the reactivity and interaction potential of a molecule. Key electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are critical in determining a molecule's electronic behavior. For instance, in studies of 6-bromo-quinazoline derivatives, the HOMO for some active compounds was found to be located on the bromobenzene (B47551) and quinazolinone rings, as well as a sulfur atom, while the LUMO was distributed across the entire molecule. nih.gov

Topological Indices and Other Descriptors:

Surface Tension: This descriptor can be relevant for predicting a molecule's behavior at interfaces.

DFT-based Descriptors: Density Functional Theory (DFT) is often used to calculate these descriptors with a high degree of accuracy, for example, using the B3LYP/6–31 + G(d, p) level of theory. nih.gov

| Descriptor Type | Examples | Relevance in Quinazoline Research |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Predicts chemical reactivity and interaction capabilities. nih.gov |

| Physicochemical | Surface Tension | Influences pharmacokinetic properties. |

| Quantum Chemical | Calculated via DFT (e.g., B3LYP/6–31+G(d,p)) | Provides accurate electronic structure information. nih.gov |

The development of a QSAR model involves creating a mathematical equation that links the selected descriptors to the observed biological activity. The reliability and predictive power of these models are then rigorously assessed through various validation techniques.

Model Development:

Linear Approaches: Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used methods.

Non-linear Approaches: Methods like Multiple Non-Linear Regression (MNLR) can capture more complex relationships.

Validation Methodologies:

Internal Validation: This process assesses the robustness of the model using the training set data. A common method is the leave-one-out (LOO) cross-validation, which systematically removes one compound at a time and predicts its activity using the model built from the remaining compounds.

External Validation: The model's predictive power is tested on an external set of compounds that were not used in its development. The correlation between the predicted and observed activities for this test set is a critical measure of the model's utility.

Molecular Docking Simulations for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. For quinazoline derivatives, docking studies are crucial for understanding how these compounds interact with their biological targets, such as the Epidermal Growth Factor Receptor (EGFR).

Docking simulations provide valuable predictions regarding the strength and nature of the ligand-receptor interaction.

Binding Affinities: The binding affinity is often expressed as a binding energy, typically in kcal/mol. For example, in a study of 6-bromo quinazoline derivatives, the binding energies of two compounds (designated 8a and 8c) against EGFR were calculated to be -6.7 and -5.3 kcal/mol, respectively. nih.govresearchgate.net Another potent inhibitor, compound 8a, showed a binding energy of -6.8 kcal/mol against a mutated form of EGFR. nih.gov

Modes of Interaction: Docking can reveal the specific types of non-covalent interactions that stabilize the ligand in the binding pocket. These include:

Hydrogen Bonds: Essential for directing the orientation of the ligand.

π-π or π-alkyl interactions: Common for aromatic systems like the quinazoline ring.

π-sulfur interactions: Can occur with sulfur-containing residues like methionine.

| Compound | Target | Predicted Binding Energy (kcal/mol) | Key Interactions |

| Derivative 8a | EGFR | -6.7 | Hydrogen bonds, other important interactions. nih.govresearchgate.net |

| Derivative 8c | EGFR | -5.3 | Hydrogen bonds, other important interactions. nih.govresearchgate.net |

| Derivative 8a | Mutated EGFR | -6.8 | π-sulfur interaction. nih.gov |

| Erlotinib (Reference) | Mutated EGFR | -7.1 | Hydrogen bonds, π-contacts. nih.gov |

A key outcome of molecular docking is the identification of the specific amino acid residues within the target's active site that are crucial for ligand binding. For 6-bromo-quinazoline derivatives targeting EGFR, several key residues have been identified.

For instance, one potent inhibitor was found to form a π-sulfur interaction with the mutant gatekeeper residue Met 790. nih.gov The reference drug Erlotinib is known to interact with residues such as Cys773 and Met769 through hydrogen bonds, and with Leu820 and Leu694 via π-sigma interactions. researchgate.net Other important residues in the EGFR binding pocket include Leu 718, Val 726, Ala 743, Lys 745, and Leu 844. nih.gov The ability of novel quinazoline derivatives to engage with these same residues is often a strong indicator of their potential inhibitory activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Theoretical Prediction of Chemical Reactivity and Stability

Without dedicated research on this specific molecule, any attempt to generate the requested data tables and detailed findings would be speculative and not based on scientifically validated information. Further research and publication in peer-reviewed journals are required to elucidate the specific computational characteristics of 6-Bromo-4,7-dichloro-2-methylquinazoline.

Advanced Analytical and Spectroscopic Characterization in Quinazoline Chemistry Research

Spectroscopic Methods for Definitive Structural Elucidation

Spectroscopic techniques are paramount in determining the precise arrangement of atoms within a molecule. By interacting with the nuclei and electrons of the compound, these methods provide detailed information about the chemical environment of each atom, allowing for a definitive structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It provides information about the connectivity and chemical environment of atoms by probing the magnetic properties of their nuclei.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 6-Bromo-4,7-dichloro-2-methylquinazoline, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen substituents.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH₃ (at C2) | ~2.5-2.8 | Singlet (s) | N/A |

| Aromatic H (at C5) | ~7.8-8.0 | Singlet (s) | N/A |

| Aromatic H (at C8) | ~7.6-7.8 | Singlet (s) | N/A |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The aromatic protons at positions 5 and 8 are expected to appear as singlets due to the substitution pattern.

¹³C NMR Spectroscopy probes the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing information about the number of different carbon environments. The chemical shifts in ¹³C NMR are also sensitive to the electronic effects of neighboring atoms.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -CH₃ (at C2) | ~20-25 |

| Aromatic C-H (C5, C8) | ~120-130 |

| Aromatic C-Br (C6) | ~115-125 |

| Aromatic C-Cl (C4, C7) | ~130-140 |

| Quaternary C (C2, C4a, C8a) | ~145-165 |

| C=N (C4) | ~160-170 |

Note: These are approximate chemical shift ranges based on known data for substituted quinazolines.

¹⁹F NMR Spectroscopy would be relevant if fluorine atoms were present in the molecule. For this compound, this technique is not applicable as there are no fluorine substituents.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₉H₆BrCl₂N₂), the expected monoisotopic mass can be calculated with high precision. The isotopic pattern observed in the mass spectrum, arising from the natural abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes, serves as a definitive confirmation of the presence of these halogens.

| Ion | Calculated Monoisotopic Mass (m/z) |

| [M+H]⁺ | 288.8982 |

Note: The calculated mass is for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N). The actual spectrum would show a characteristic cluster of peaks corresponding to the different isotopic combinations.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample by separating the target compound from any impurities before it enters the mass spectrometer for detection. The retention time from the LC provides an additional identifier for the compound, while the mass spectrum confirms its identity and the absence of significant impurities.

Chromatographic Techniques for Compound Purity and Separation

Chromatographic methods are essential for both the purification of chemical compounds and the assessment of their purity. These techniques rely on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). The purity of the compound is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A single, sharp peak at a specific retention time is indicative of a high-purity sample. researchgate.nettandfonline.comtandfonline.comnih.govresearchgate.net

| Parameter | Typical Value/Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | UV at 254 nm |

| Expected Outcome | A single major peak indicating high purity |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. nih.gov A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a suitable mobile phase. By comparing the spots of the reaction mixture to those of the starting materials, the progress of the reaction can be monitored. libretexts.orgyoutube.com The appearance of a new spot with a different retention factor (Rf) indicates the formation of a product. For this compound, TLC can be used to determine the optimal reaction time and to quickly check the purity of the crude product before further purification.

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

Future Directions and Emerging Research Avenues for Halogenated Quinazoline Derivatives

Exploration of Unconventional and Sustainable Synthetic Pathways

The chemical synthesis of halogenated quinazolines, including 6-Bromo-4,7-dichloro-2-methylquinazoline, is undergoing a paradigm shift towards more sustainable and efficient methodologies. The principles of green chemistry are being increasingly integrated to minimize the environmental impact of chemical production. magnusconferences.com

A significant area of advancement is the use of microwave-assisted organic synthesis (MAOS) . This technique offers substantial benefits over conventional heating methods, including dramatically reduced reaction times, increased product yields, and the ability to use environmentally benign solvents like water. rsc.orgresearchgate.netnih.govfrontiersin.org For instance, microwave irradiation has been successfully employed for the rapid and efficient cyclization reactions to form the core quinazolinone structure. rsc.orgsci-hub.cat This approach not only accelerates the synthesis but also aligns with the goals of green chemistry by reducing energy consumption and waste. magnusconferences.comtandfonline.com

Flow chemistry , or continuous flow processing, is emerging as a powerful technology for the synthesis of pharmaceutical compounds. youtube.com This method provides superior control over reaction parameters, leading to improved safety and reproducibility. Its application to the synthesis of quinazoline (B50416) derivatives could enable a more streamlined and scalable production process, moving away from traditional batch manufacturing. youtube.com

Furthermore, there is a strong emphasis on developing metal-free synthetic methods and multicomponent reactions (MCRs) . rsc.orgnih.gov MCRs are highly efficient processes where multiple starting materials are combined in a single step to form a complex product, significantly reducing the number of synthetic operations and waste generation. benthamdirect.com Visible light-assisted photoredox catalysis is another innovative, metal-free approach that enables novel chemical transformations under mild conditions. frontiersin.org

| Synthetic Advancement | Key Benefits | Relevance to Halogenated Quinazolines |

| Microwave-Assisted Synthesis | Faster reactions, higher yields, greener solvents. researchgate.netnih.govfrontiersin.org | Efficient formation of the quinazoline ring system. rsc.orgsci-hub.cat |

| Reusable Catalysts | Reduced waste, cost-effectiveness, sustainability. nih.gov | Greener catalysis for cross-coupling and cyclization reactions. nih.govresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and process control. youtube.com | Continuous and efficient production of functionalized quinazolines. |

| Green Chemistry Approaches | High atom economy, reduced steps, less pollution. magnusconferences.comrsc.orgbenthamdirect.com | Metal-free and multicomponent strategies for diverse quinazoline synthesis. rsc.orgnih.govfrontiersin.org |

Integration of Advanced Machine Learning and Artificial Intelligence in De Novo Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of novel halogenated quinazoline derivatives with tailored biological activities. These computational tools can process vast chemical datasets to identify promising new molecular structures.

De novo molecular design , facilitated by AI algorithms, allows for the creation of entirely new molecules optimized for specific biological targets. By learning from the structures and properties of known active compounds, generative models can propose novel quinazoline-based molecules with a high likelihood of potent biological activity.

Predictive modeling is another crucial application. Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity of virtual compounds before they are synthesized. This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

| AI/ML Application | Description | Impact on Quinazoline Research |

| De Novo Design | Generation of novel molecular structures with desired therapeutic properties. | Creation of new quinazoline analogues with potentially enhanced efficacy. |

| Predictive Modeling (QSAR) | Forecasting the biological activity and physicochemical properties of new compounds. | Prioritization of synthetic efforts on the most promising molecules. |

| Retrosynthesis Prediction | Proposing efficient and practical synthetic pathways for target molecules. | Accelerating the synthesis of novel and complex quinazoline derivatives. |

Development of Multifunctional and Hybrid Quinazoline Analogues through Molecular Hybridization

Molecular hybridization is a medicinal chemistry strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with multiple biological activities, which can be particularly effective in treating complex diseases like cancer.

For halogenated quinazolines, this could involve linking the quinazoline scaffold, often a potent kinase inhibitor, with another pharmacophore that targets a different oncogenic pathway. For example, a hybrid molecule could be designed to simultaneously inhibit a specific kinase and another cancer-related target, potentially leading to synergistic anticancer effects and overcoming drug resistance. The synthesis of such hybrid molecules requires careful design of a linker that connects the two pharmacophoric units without compromising their individual activities.

| Hybridization Strategy | Example Pharmacophore Combination | Potential Therapeutic Advantage |

| Dual-Target Inhibition | Quinazoline (Kinase Inhibitor) + Another Anticancer Agent | Synergistic efficacy and reduced likelihood of drug resistance. |

| Targeted Drug Delivery | Quinazoline (Cytotoxic Agent) + Tumor-Targeting Moiety | Enhanced delivery of the drug to cancer cells, minimizing off-target effects. |

Precision-Guided Functionalization and Highly Selective Chemical Transformations of Quinazoline Cores

The biological activity of quinazoline derivatives is exquisitely sensitive to the placement and nature of substituents on the quinazoline core. Therefore, the development of precise and selective methods for functionalizing this scaffold is a major focus of current research.

Late-stage functionalization is a particularly powerful strategy that allows for the introduction of new chemical groups into a complex molecule at a late stage of the synthesis. This enables the rapid creation of a diverse library of analogues from a common intermediate, such as this compound, for structure-activity relationship (SAR) studies.

Transition-metal-catalyzed cross-coupling reactions , such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are indispensable tools for the selective modification of halogenated positions on the quinazoline ring. organic-chemistry.org For a molecule like this compound, these reactions allow for the differential functionalization of the bromo and chloro substituents. For instance, the bromine at the 6-position of a quinazoline ring can be selectively targeted in the presence of other halogens. nih.govresearchgate.net

C-H activation is an emerging area that allows for the direct functionalization of carbon-hydrogen bonds, which are abundant in organic molecules. This approach avoids the need for pre-functionalized starting materials, making syntheses more efficient and atom-economical. rsc.org

| Functionalization Technique | Description | Application to Quinazoline Core |

| Late-Stage Functionalization | Introduction of diverse functional groups at a late synthetic step. | Rapid generation of analogue libraries for SAR studies. |

| Cross-Coupling Reactions | Selective formation of new bonds at halogenated positions. organic-chemistry.org | Precise installation of various substituents to tune biological activity. nih.govresearchgate.net |

| C-H Activation | Direct conversion of C-H bonds to other functional groups. rsc.org | More efficient and atom-economical synthesis of quinazoline derivatives. |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Solvent | Catalyst | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Cyclocondensation | DMF | None | 120 | 45 | |

| Pd-mediated cross-coupling | Dioxane-water | PdCl₂(PPh₃)₂ | 100 | 62 | |

| Microwave-assisted | Toluene | CuI | 150 (microwave) | 68 |

Basic: What spectroscopic techniques are most effective for characterizing substituent positions in this compound?

Answer:

¹H/¹³C NMR : Assigns methyl and halogen positions. For example, methyl groups at position 2 show upfield shifts (δ 2.1–2.5 ppm), while aromatic protons near bromine/chlorine exhibit deshielding .

X-ray crystallography : Resolves spatial arrangements and confirms substituent positions via bond-length analysis (e.g., C-Br bonds ~1.89 Å) .

High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₀H₇BrCl₂N₂) with <3 ppm error .

Basic: What safety protocols are critical when handling intermediates during synthesis?

Answer:

- Ventilation : Use fume hoods due to volatile intermediates (e.g., chlorinated byproducts) .

- Personal protective equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact .

- Decontamination : Immediate washing with water for spills (15+ minutes for skin exposure) .

- Storage : Airtight containers in cool, dry conditions to prevent hydrolysis .

Advanced: How do bromine and chlorine substituents at positions 4, 6, and 7 affect the compound's reactivity in cross-coupling reactions?

Answer:

- Bromine at position 6 : Enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Steric hindrance from methyl at position 2 may slow reactivity .

- Chlorine at positions 4 and 7 : Electron-withdrawing effects stabilize intermediates but reduce nucleophilic aromatic substitution rates compared to fluorine .

- Methodological note : Use bulky ligands (e.g., PCy₃) to mitigate steric effects and improve coupling efficiency .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Answer:

Standardize assays : Discrepancies in IC₅₀ values (e.g., anticancer activity) arise from varying cell lines (HeLa vs. MCF-7). Use NCI-60 panel for consistency .

Control for solubility : DMSO concentration impacts bioavailability; maintain ≤0.1% in vitro .

Validate purity : HPLC-MS (>95% purity) to exclude confounding byproducts .

Advanced: How can crystallography elucidate molecular interactions influencing pharmacological activity?

Answer:

X-ray diffraction reveals:

- Hydrogen bonding : Quinazoline N1/N3 atoms form bonds with kinase active sites (e.g., EGFR-TK, distance ~2.8 Å) .

- Halogen bonding : Bromine at position 6 interacts with sulfur atoms in cysteine residues (C-Br···S distance ~3.3 Å) .

- Torsional angles : Methyl group at position 2 affects planarity, altering binding pocket compatibility .

Q. Table 2: Crystallographic Parameters

| Parameter | Value | Relevance to Activity | Source |

|---|---|---|---|

| C-Br bond length | 1.89 Å | Electrophilic reactivity | |

| N1···H-O (H-bond) | 2.75 Å | Target binding affinity | |

| Dihedral angle (C2-CH₃) | 12.3° | Steric hindrance modulation |

Advanced: How do electronic effects of substituents guide structure-activity relationship (SAR) studies?

Answer:

- Methyl at position 2 : Electron-donating group increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing solubility .

- Chlorine at position 4 : Withdraws electron density, stabilizing π-π stacking with aromatic residues in kinases .

- Methodological note : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity trends for analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.